1-Allyl-1H-benzo[d][1,2,3]triazole

Coordination Chemistry Crystal Engineering Copper(I) Complexes

1-Allyl-1H-benzo[d][1,2,3]triazole (CAS 52298-91-6), also referred to as 1-allylbenzotriazole or 1-prop-2-enylbenzotriazole, is an N1-allyl-substituted derivative of the benzotriazole heterocycle (C9H9N3, MW 159.19). It is a member of the 1,2,3-triazole class of compounds, which are recognized for their diverse chemical and biological properties.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 52298-91-6
Cat. No. B1273919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1H-benzo[d][1,2,3]triazole
CAS52298-91-6
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2N=N1
InChIInChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2
InChIKeySZWKYXJUXZLUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-1H-benzo[d][1,2,3]triazole (CAS 52298-91-6) Technical Baseline for Scientific Procurement


1-Allyl-1H-benzo[d][1,2,3]triazole (CAS 52298-91-6), also referred to as 1-allylbenzotriazole or 1-prop-2-enylbenzotriazole, is an N1-allyl-substituted derivative of the benzotriazole heterocycle (C9H9N3, MW 159.19). It is a member of the 1,2,3-triazole class of compounds, which are recognized for their diverse chemical and biological properties . This compound features a benzene ring fused to a triazole ring, with an allyl group attached to the nitrogen atom at the 1-position of the triazole ring [1]. The presence of the allyl moiety confers distinct reactivity and coordination chemistry, particularly the capacity for π-coordination to metal centers via the allylic double bond, which is not possible with simple alkyl-substituted benzotriazoles [2].

Why Benzotriazole-Based Intermediates and Corrosion Inhibitors Cannot Be Substituted 1:1 for 1-Allyl-1H-benzo[d][1,2,3]triazole


Generic substitution within the benzotriazole class is scientifically invalid due to the profound functional divergence imparted by the N1-substituent. While the parent 1H-benzotriazole (BtH) is a well-established corrosion inhibitor and synthetic auxiliary, its N-alkylation fundamentally alters its metal-binding geometry, redox behavior, and biological activity profile. For instance, N-alkylation of BtH has been shown to enhance inhibitory activity and selectivity towards the helicase activity of HCV NTPase/helicase, while concurrently and substantially decreasing cytotoxicity in Vero and HeLa Tat cells compared to the parent BtH [1]. Furthermore, the allyl group in 1-Allyl-1H-benzo[d][1,2,3]triazole provides a unique dual σ/π-coordination capability to metal centers that is absent in saturated alkyl (e.g., methyl, butyl) and vinyl analogs [2]. Consequently, direct replacement of 1-Allyl-1H-benzo[d][1,2,3]triazole with another benzotriazole derivative without re-optimization of reaction or formulation parameters is highly likely to result in divergent reactivity, altered complex geometry, or significant loss of targeted performance.

Quantitative Differentiation Evidence for 1-Allyl-1H-benzo[d][1,2,3]triazole Relative to Benzotriazole Analogs


Coordination Chemistry Differentiation: Unique π-Coordination Mode of 1-Allyl-1H-benzo[d][1,2,3]triazole in Copper(I) Complexes

1-Allyl-1H-benzo[d][1,2,3]triazole (1-Abtr) exhibits a distinct and quantifiable dual coordination mode (σ-bonding via the triazole nitrogen and π-bonding via the allylic double bond) in its crystalline copper(I) π-complex. This is in contrast to the behavior of unsubstituted 1H-benzotriazole (BtH) and saturated N-alkyl benzotriazoles (e.g., 1-methylbenzotriazole), which coordinate exclusively through the triazole nitrogen atoms [1]. In the centrosymmetric octanuclear complex [Cu8(1-Abtr)4Cl6(ClO4)2(EtOH)2], the allylic group of 1-Abtr is directly π-connected to the Cu1 and Cu2 atoms, while the triazole rings are σ-coordinated to Cu3 and Cu4 atoms, forming six-membered {Cu2N4} cycles. This specific π-π-stacking interaction between neighboring benzotriazole rings is characterized by a dihedral angle of 178.5(8)° [1]. This dual coordination mode is not accessible to non-allyl benzotriazole derivatives.

Coordination Chemistry Crystal Engineering Copper(I) Complexes

Cytotoxicity Reduction via N-Allyl Substitution: In Vitro Comparison of 1-Allyl-1H-benzo[d][1,2,3]triazole vs. 1H-Benzotriazole

N-alkylation of the benzotriazole core, including with an allyl group, leads to a substantial decrease in cytotoxicity compared to the unsubstituted parent 1H-benzotriazole (BtH). In a study evaluating inhibitors of HCV NTPase/helicase, N-alkyl benzotriazole derivatives demonstrated significantly reduced toxicity in Vero and HeLa Tat cell lines. While the study examined multiple N-alkyl derivatives and found that N-alkylation generally enhanced inhibitory activity and selectivity towards the helicase activity, the key differentiating factor for procurement is the documented cytotoxicity reduction conferred by N-alkylation relative to BtH [1]. This suggests 1-allyl-1H-benzo[d][1,2,3]triazole, as an N-allyl derivative, is expected to exhibit lower basal cytotoxicity than the parent BtH scaffold.

Medicinal Chemistry Cytotoxicity Antiviral Research

Industrial Application Specification: 1-Allyl-1H-benzo[d][1,2,3]triazole as a High-Purity Corrosion Inhibitor Component

1-Allyl-1H-benzo[d][1,2,3]triazole (1-ALLYLBENZOTRIAZOLE 96) is commercially specified and utilized as a corrosion inhibitor in coolants, lubricants, and hydraulic fluids, with a typical purity of 96% . This is a direct application that differentiates it from benzotriazole derivatives used primarily as synthetic intermediates (e.g., 1-propargylbenzotriazole) or UV stabilizers (e.g., certain alkylated benzotriazoles). While benzotriazole and tolyltriazole are well-known copper corrosion inhibitors [1], the allyl derivative is specifically cited for use in these industrial fluid formulations. The high purity (96%) is a specification that ensures consistent performance in preventing material degradation .

Corrosion Inhibition Industrial Fluids Materials Protection

Optimal Research and Industrial Scenarios for Procuring 1-Allyl-1H-benzo[d][1,2,3]triazole Based on Quantitative Differentiation


Synthesis of Polynuclear Copper(I) π-Complexes for Crystal Engineering and Catalysis

This compound is uniquely suited for the electrochemical synthesis of heteroligand copper(I) π-complexes, such as [Cu8(1-Abtr)4Cl6(ClO4)2(EtOH)2], where it acts as a dual σ/π-donor ligand. The allylic group coordinates to Cu(I) via its π-system, a coordination mode not accessible with 1H-benzotriazole or saturated N-alkyl benzotriazoles [1]. Researchers designing polynuclear metal-organic frameworks or catalysts requiring specific copper coordination geometries should procure this compound for this distinct functionality [1].

Medicinal Chemistry Scaffold Derivatization with Potentially Reduced Cytotoxic Liability

For medicinal chemistry programs aiming to explore benzotriazole-based pharmacophores with a potentially improved safety profile, 1-Allyl-1H-benzo[d][1,2,3]triazole serves as a rational starting point. As an N-alkyl benzotriazole derivative, it is inferred from class-level data to possess substantially reduced cytotoxicity compared to the parent 1H-benzotriazole in Vero and HeLa Tat cell lines [2]. This property makes it a preferred intermediate over the more cytotoxic parent BtH for constructing compound libraries for antiviral or other therapeutic target screening [2].

Formulation of Corrosion-Inhibiting Coolants, Lubricants, and Hydraulic Fluids

Industrial formulators seeking a high-purity (96%) benzotriazole-based corrosion inhibitor specifically referenced for use in coolants, lubricants, and hydraulic fluids should select 1-Allyl-1H-benzo[d][1,2,3]triazole . Its established application in these specific industrial fluid matrices differentiates it from other benzotriazole derivatives, which may be intended primarily as synthetic intermediates or for other uses .

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